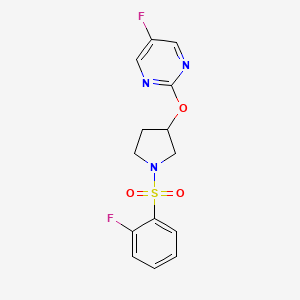

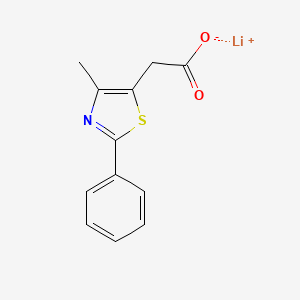

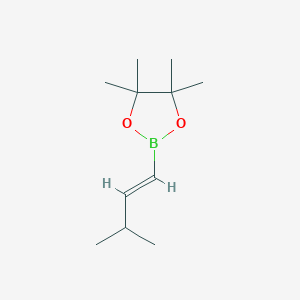

![molecular formula C25H20FN3O B2814302 8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-45-9](/img/structure/B2814302.png)

8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound. This core is substituted with various functional groups including a fluorine atom, a methoxyphenyl group, and a methylbenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and electronic properties .Scientific Research Applications

Supramolecular Aggregation and Structural Analysis

Compounds with structures similar to 8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline have been studied for their supramolecular aggregation properties. For instance, dihydrobenzopyrazoloquinolines have been examined for the effect of substitution on the dimensionality of their supramolecular aggregation. These studies revealed how molecular interactions, such as hydrogen bonding and pi-pi interactions, influence the formation of complex structures and frameworks, highlighting their potential in the design of new materials with specific physical and chemical properties (Portilla et al., 2005).

Synthetic Methodologies and Novel Derivatives

Research on the synthesis of novel derivatives that share a core structure with the specified compound underscores the versatility of these molecules as scaffolds for developing new chemical entities. Studies have explored the synthesis of conformationally constrained pyrazolo[4,3-c]quinoline derivatives, aiming to identify potential ligands for biological receptors, which could have implications in drug discovery and development (Kasiotis et al., 2006).

Photophysical and Electrochemical Properties

The influence of structural modifications on the photophysical and electrochemical properties of pyrazoloquinoline derivatives has been investigated, with a focus on understanding how substituents affect properties like fluorescence quantum efficiency and electron distribution. Such studies are fundamental in the development of new materials for optoelectronic applications (Szlachcic & Uchacz, 2018).

Antimicrobial Activity

Some derivatives have been evaluated for their antimicrobial activity, offering potential avenues for the development of new antibacterial agents. The structural core of pyrazolo[4,3-c]quinoline, when modified appropriately, has shown promise in combating resistant bacterial strains, indicating its potential in medicinal chemistry for developing new therapeutic agents (Inoue et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material or chemical reagent, future research could explore its properties and potential applications .

properties

IUPAC Name |

8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-16-3-5-17(6-4-16)14-29-15-22-24(18-7-10-20(30-2)11-8-18)27-28-25(22)21-13-19(26)9-12-23(21)29/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZJAYPZSJZEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

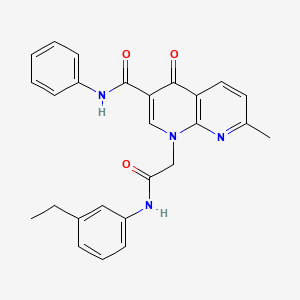

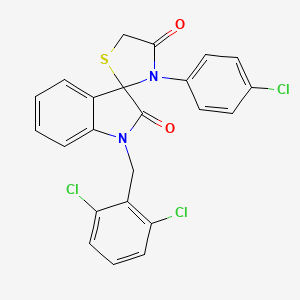

![1-(5-Chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2814232.png)

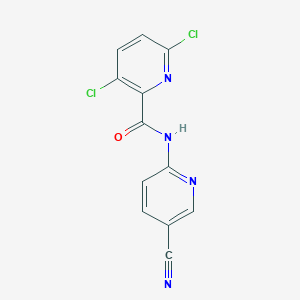

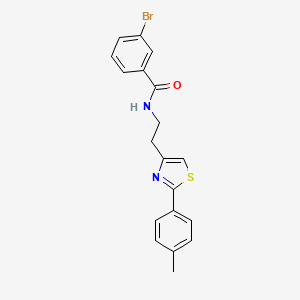

![1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2814238.png)

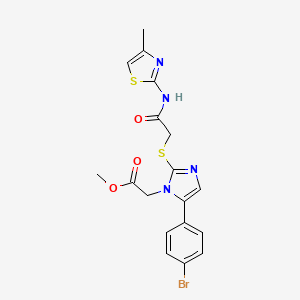

![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)